2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 3-methoxybenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolo[5,4-b]pyridine N-oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine can be compared with other oxazolo[5,4-b]pyridine derivatives, such as:
- 2-(2-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine
- 2-(4-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine
- 2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine
These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical properties and biological activities. The unique methoxy group at the 3-position in this compound contributes to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O2/c1-16-10-5-2-4-9(8-10)12-15-11-6-3-7-14-13(11)17-12/h2-8H,1H3 |
InChI Key |
NLWOIODRKUICCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
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